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Core Science & Biosynthesis

Foundational

Vinylarsine: A Comprehensive Technical Guide to its Molecular and Crystal Structure

For Researchers, Scientists, and Drug Development Professionals Abstract Vinylarsine (CH₂=CHAsH₂), a fundamental organoarsenic compound, presents a fascinating case study in molecular stereochemistry and structural chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylarsine (CH₂=CHAsH₂), a fundamental organoarsenic compound, presents a fascinating case study in molecular stereochemistry and structural chemistry. This in-depth technical guide provides a comprehensive analysis of the molecular and crystal structure of vinylarsine, synthesizing data from gas-phase spectroscopic studies and theoretical calculations. While a definitive single-crystal X-ray diffraction analysis of vinylarsine remains elusive in the literature, this guide offers a detailed exploration of its known molecular geometry, conformational isomerism, and a predictive overview of its potential solid-state characteristics based on analogous structures. This document is intended to serve as a foundational resource for researchers in organometallic chemistry, materials science, and toxicology.

Introduction: The Significance of Vinylarsine

Vinylarsine is the simplest unsaturated organoarsenic hydride, featuring a vinyl group bonded to an arsine moiety. Its study is crucial for understanding the fundamental principles of pπ-pπ bonding interactions involving heavier p-block elements, and its reactivity serves as a basis for the synthesis of more complex organoarsenic compounds. The molecular structure of vinylarsine dictates its chemical behavior, toxicity, and potential as a ligand in coordination chemistry or as a precursor in materials science for the fabrication of arsenic-containing polymers and semiconductors.[1] A thorough understanding of its structural parameters is therefore of paramount importance for any application or further investigation.

The Molecular Structure of Vinylarsine: A Gas-Phase Perspective

The definitive characterization of vinylarsine's molecular structure has been achieved through a combination of gas-phase electron diffraction, microwave spectroscopy, and infrared spectroscopy, supported by ab initio and density functional theory (DFT) calculations.[2] These studies have unequivocally established the non-planar nature of the molecule and the existence of two distinct rotational isomers, or conformers.

Conformational Isomerism: The Syn and Gauche Forms

Rotation around the carbon-arsenic single bond in vinylarsine gives rise to two stable conformers: a syn and a gauche form. The rotational spectrum of vinylarsine has been extensively studied, allowing for the unambiguous assignment of these two conformers.[2]

  • The Syn Conformer: In this arrangement, the As-H bonds are eclipsed with respect to the C=C double bond. This conformer exhibits a plane of symmetry.

  • The Gauche Conformer: This conformer is chiral and exists as a pair of enantiomers. The As-H bonds are staggered relative to the C=C bond.

The energy difference between these two conformers is small, and both are present in the gas phase at room temperature. The syn conformer is generally found to be the more stable of the two.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation S1 Synthesis of Vinyldichloroarsine S2 Reduction to Vinylarsine S1->S2 S3 Purification S2->S3 A1 Microwave Spectroscopy S3->A1 A2 Infrared Spectroscopy S3->A2 A3 Gas-Phase Electron Diffraction S3->A3 D1 Assignment of Rotational Spectra (Syn & Gauche) A1->D1 A2->D1 D3 Calculation of Molecular Geometry A3->D3 D2 Determination of Rotational Constants D1->D2 D2->D3

Caption: Ball-and-stick model of the syn conformer of vinylarsine.

Experimental Protocols: A Methodological Overview

The determination of vinylarsine's molecular structure relies on sophisticated spectroscopic techniques. Below is a generalized protocol for such an investigation.

Synthesis of Vinylarsine
  • Preparation of Vinyldichloroarsine: The synthesis typically begins with the reaction of arsenic trichloride with a vinylating agent, such as a vinyl Grignard reagent or vinyltin compound.

  • Reduction to Vinylarsine: The resulting vinyldichloroarsine is then reduced to vinylarsine using a suitable reducing agent, such as lithium aluminum hydride.

  • Purification: The product is purified by vacuum distillation to remove impurities and solvent.

Microwave Spectroscopy
  • Sample Introduction: A gaseous sample of vinylarsine is introduced into the high-vacuum sample cell of a microwave spectrometer.

  • Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

  • Detection of Absorption: The absorption of microwave radiation by the sample is detected, corresponding to transitions between rotational energy levels.

  • Spectral Analysis: The resulting spectrum is analyzed to identify the rotational transitions for the different conformers and isotopologues. From these transitions, precise rotational constants are determined.

Gas-Phase Electron Diffraction
  • Electron Beam Generation: A high-energy beam of electrons is generated in a vacuum chamber.

  • Sample Interaction: The electron beam is passed through a gaseous jet of vinylarsine.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths and angles are derived.

Conclusion and Future Directions

The molecular structure of vinylarsine in the gas phase is well-characterized, revealing the existence of syn and gauche conformers with precisely determined geometric parameters. However, its solid-state structure remains an open area of investigation. Future research efforts should be directed towards the successful crystallization of vinylarsine and its characterization by single-crystal X-ray diffraction. Such a study would provide invaluable insights into the intermolecular forces at play and the packing motifs of this fundamental organoarsenic compound, completing our understanding of its basic structural chemistry.

References

  • Bellina, F., et al. (2012). Crystal structure of triphenyl(vinyl)phosphonium tetraphenylborate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3143. [Link]

  • Rankin, D. W. H., et al. (2010). Molecular structures of vinylarsine, vinyldichloroarsine and arsine studied by gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure, 978(1-3), 24-30. [Link]

  • Petitprez, D., et al. (2001). Microwave Fourier transform spectroscopy of vinylstibine. Physical Chemistry Chemical Physics, 3(14), 2739-2742. [Link]

  • Nakao, Y., et al. (2002). Synthesis of poly(vinylene-arsine)s: alternating radical copolymerization of arsenic atomic biradical equivalent and phenylacetylene. Journal of the American Chemical Society, 124(23), 6600-6603. [Link]

  • Hufenus, R., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Polymers, 15(16), 3449. [Link]

Sources

Exploratory

electronic properties and pi-acceptor ability of vinylarsine ligands

Unveiling the Electronic Architecture of Vinylarsine Ligands: π -Acceptor Capabilities and Coordination Dynamics Executive Summary In the realm of organometallic chemistry and homogeneous catalysis, phosphine ligands hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Electronic Architecture of Vinylarsine Ligands: π -Acceptor Capabilities and Coordination Dynamics

Executive Summary

In the realm of organometallic chemistry and homogeneous catalysis, phosphine ligands have historically dominated the landscape of electronic and steric tuning. However, arsenic-based ligands—specifically vinylarsines—offer a highly specialized coordination space characterized by unique π -acceptor abilities, extended metal-ligand bond lengths, and superior oxidative stability. This technical guide explores the quantum mechanical causality behind the electronic properties of vinylarsines, detailing how the integration of a vinyl moiety modulates the arsenic center to stabilize low-valent transition metals. Furthermore, we provide a field-proven, self-validating protocol for the synthesis of bench-stable β -oxovinylarsine precursors, empowering researchers to leverage these ligands in advanced catalytic and drug development workflows.

Quantum Mechanical Foundations: Arsenic vs. Phosphorus

To understand the utility of vinylarsines, one must first deconstruct the fundamental differences between arsenic and phosphorus. Arsenic possesses a larger atomic radius and lower electronegativity than phosphorus. Consequently, the lone pair on an arsenic atom resides in an orbital with significantly higher s-character. This makes the lone pair less diffuse and less directional, rendering alkylarsines weaker σ -donors than their corresponding alkylphosphines 1.

Because of this attenuated σ -donation, less electron density is transferred from the ligand to the metal center. When evaluated using the Tolman Electronic Parameter (TEP)—measured via the A1​ carbonyl stretching frequency in Ni(CO)3​L complexes—arsine ligands consistently exhibit higher TEP values than analogous phosphines 1. A higher TEP indicates that the metal center retains less electron density for π -backbonding into the CO π∗ orbitals, resulting in a stronger, higher-frequency C-O bond.

The Vinylarsine Scaffold: Engineering π -Acceptor Capacity

While simple alkylarsines are relatively weak σ -donors and weak π -acceptors, introducing a vinyl group fundamentally rewires the ligand's electronic profile. The π -acidity of pnictogen ligands traditionally arises from the overlap of the P-C or As-C σ∗ anti-bonding orbitals with filled metal d-orbitals 2.

In vinylarsines, the sp2 hybridized vinylic carbon is more electronegative than an sp3 alkyl carbon. This electronegativity difference significantly lowers the energy of the As-C σ∗ orbital, making it highly accessible for metal-to-ligand π -backbonding. Furthermore, the adjacent π∗ system of the vinyl group can participate in extended conjugation, creating a delocalized acceptor network that stabilizes electron-rich, low-valent metal centers 3. These conformational states (syn and gauche) dictate the efficiency of orbital overlap and have been validated via high-resolution infrared spectroscopy and density functional theory (DFT) 4.

Pathway Metal Transition Metal Center (Filled d-orbitals) Pi As-C σ* / Vinyl π* (π-Acceptor) Metal->Pi π-Backbonding (Strong) Complex Stabilized Coordination Complex Metal->Complex Sigma As Lone Pair (σ-Donor) Sigma->Metal σ-Donation (Weak) Pi->Complex

Fig 1. Synergistic σ-donation and π-backbonding in metal-vinylarsine complexes.

Comparative Ligand Metrics

A critical advantage of vinylarsines over traditional phosphines is their oxidative stability. Phosphines are notoriously oxophilic; the thermodynamic driving force of P=O bond formation leads to rapid degradation in air. Arsenic forms a much weaker As=O bond, granting vinylarsines superior oxidative stability. This allows for benchtop handling and aerobic catalytic conditions without ligand degradation [[1]]().

Table 1: Comparative Electronic and Steric Properties
Ligand Class σ -Donor Strength π -Acceptor StrengthTolman Electronic Parameter (TEP)Oxidative StabilityEffective Steric Bulk
Alkylphosphines StrongWeakLowLow (Highly oxophilic)Large (Shorter M-P bonds)
Arylphosphines ModerateModerateMediumLow to ModerateLarge
Alkylarsines WeakWeakHighHighSmall (Longer M-As bonds)
Vinylarsines WeakStrong HighVery High Small to Moderate
Table 2: Physicochemical Parameters of β -Oxovinylarsines
ParameterValue / CharacteristicAnalytical Method
As-C( α ) Bond Length ~1.972 ÅX-ray Crystallography 5
C( α )=C( β ) Bond Length ~1.355 ÅX-ray Crystallography 5
3JHH​ Coupling (cis-isomer) 11.2 Hz 1 H NMR Spectroscopy 6
Oxidative State Air-stable (Benchtop compatible)Visual / NMR over time 6

Experimental Workflows: Chemoselective Synthesis of β -Oxovinylarsines

Historically, the use of arsines was limited by their volatility and toxicity. However, the development of highly functionalized, bench-stable precursors like β -oxovinylarsines has revolutionized their application. The organic Michael acceptor backbone confers stability and allows these compounds to be handled without specialized inert-atmosphere equipment 6.

Protocol: Synthesis and Isolation of β -Oxovinylarsines

Rationale: This protocol leverages the electrophilicity of ynones to facilitate the conjugate addition of a secondary arsine. The resulting β -oxovinylarsine is a stable, crystalline precursor that does not deactivate transition metal catalysts via unwanted chelation [[6]]().

  • Substrate Preparation : Dissolve the target ynone (1.0 equiv) in a degassed, anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere. Causality: While the final product is air-stable, the secondary arsine reactant is prone to premature oxidation if exposed to ambient oxygen.

  • Arsenic Addition : Slowly add diphenylarsine ( HAsPh2​ , 1.1 equiv) to the solution at room temperature. The nucleophilic arsenic selectively attacks the electrophilic 1,4-position of the ynone.

  • Reaction Monitoring & Self-Validation Checkpoint : Stir the mixture for 2-4 hours. The reaction is a self-validating system via 1 H NMR: complete consumption of the alkyne proton and the emergence of a doublet at ~7.60 ppm with a 3JHH​ coupling constant of 11.2 Hz unequivocally confirms the formation of the cis- β -oxovinylarsine isomer 6.

  • Isomer Isolation : Concentrate the crude mixture under reduced pressure. Purify and separate the cis and trans isomers using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient).

  • Crystallographic Validation : Recrystallize the purified product (e.g., from DCM/ethanol) and utilize X-ray crystallography to verify the As-C bond lengths and angles, ensuring the structural integrity of the ligand before catalytic deployment.

Workflow Step1 Ynone Substrate Preparation Step2 Secondary Arsine Addition Step1->Step2 Step3 Isomer Separation (cis/trans) Step2->Step3 Step4 Crystallographic Validation Step3->Step4

Fig 2. Chemoselective synthesis workflow for β-oxovinylarsine precursors.

Applications in Advanced Catalysis

The unique electronic signature of vinylarsines translates directly into catalytic efficacy, particularly in challenging cross-coupling reactions. For example, in the palladium-catalyzed C-H difunctionalization of thiophenes, conventional phosphine ligands often fail due to rapid oxidation or excessive steric crowding 7.

Arsine ligands, characterized by longer Pd-As bonds, create a more open catalytic pocket (reduced percent buried volume, %Vbur​ ), enabling the coordination of bulky substrates. Furthermore, their inherent resistance to oxidation allows these cross-coupling reactions to proceed efficiently even under aerobic conditions, marking a significant operational advantage for industrial scale-up and drug development pipelines 7.

References

  • Structural effects of arsine ligands on C–H difunctionalization of thiophene Source: ResearchGate URL: 7

  • Structural effects of arsine ligands on C–H difunctionalization of thiophene Source: Semantic Scholar URL:1

  • .pi.-Accepting abilities of phosphines in transition-metal complexes Source: Journal of the American Chemical Society - ACS Publications URL: 3

  • Synthesis and Coordination Chemistry of the Arsacyclopentadiene Ligand Source: ANU Open Research URL: 5

  • Chemoselective Synthesis and Evaluation of β-Oxovinylarsines as an Arsenic Synthetic Precursor Source: Organometallics - ACS Publications URL:6

  • Vibrational Spectra of Vinylarsine and Vinylstibine. An Experimental and Theoretical Study Source: The Journal of Physical Chemistry A - ACS Publications URL: 4

  • Metal-phosphine complex Source: Wikipedia URL: 2

Sources

Foundational

Historical Discovery and Modern Isolation of Vinylarsine Derivatives: A Technical Guide

Executive Summary Vinylarsines—organoarsenic compounds characterized by a carbon-carbon double bond directly attached to an arsenic atom—have a polarized history. Originally discovered inadvertently and later weaponized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinylarsines—organoarsenic compounds characterized by a carbon-carbon double bond directly attached to an arsenic atom—have a polarized history. Originally discovered inadvertently and later weaponized during the World War era, these compounds have undergone a remarkable paradigm shift. Today, stabilized vinylarsine derivatives are highly valued in organometallic chemistry as bench-top stable synthetic precursors. This whitepaper provides an in-depth analysis of the historical discovery of vinylarsines, the evolution of their isolation techniques, and field-proven modern protocols for their chemoselective synthesis.

The Historical Discovery: From Inadvertent Synthesis to Chemical Warfare

The discovery of vinylarsines is deeply intertwined with early 20th-century chemical research and the subsequent escalation of chemical warfare.

In 1904, Julius A. Nieuwland, a Belgian-born priest and chemist, was conducting his doctoral research on acetylene chemistry at The Catholic University of America[1]. During his experiments, Nieuwland inadvertently synthesized the first notable vinylarsine derivative by reacting acetylene gas with arsenic trichloride[2]. The resulting dark, oily material possessed a nauseating odor and was so intensely toxic that exposure hospitalized Nieuwland for several days. Recognizing its danger, he did not purify the compound or pursue it further[1],[2].

It was not until 1918 that W. Lee Lewis, an American chemist, revisited Nieuwland's thesis under the directive of the U.S. chemical weapons program[2]. Lewis perfected the reaction by introducing aluminum trichloride ( AlCl3​ ) as a catalyst.

Mechanistic Causality: The use of AlCl3​ was a critical experimental choice. As a strong Lewis acid, AlCl3​ activates the arsenic trichloride, facilitating a rapid electrophilic addition across the triple bond of acetylene. This optimized synthesis produced 2-chlorovinyldichloroarsine, infamously known as Lewisite —a potent vesicant (blister agent) that causes immediate, severe tissue damage[3]. The historical isolation of Lewisite relied on fractional vacuum distillation, a highly hazardous process given the compound's volatility and extreme toxicity.

The Modern Evolution: Primary, Secondary, and β-Oxovinylarsines

For decades, the synthetic utility of vinylarsines was severely limited by their toxicity and instability. Handling primary and secondary vinylarsines (e.g., CH2​=CHAsH2​ ) requires rigorous inert atmosphere conditions (Schlenk line techniques) due to their extreme air sensitivity and propensity for rapid polymerization. In 1994, Guillemin and Lassalle successfully synthesized and isolated primary vinylarsines via the reaction of arsenic trichloride with vinyltributylstannane, followed by chemoselective reduction[4]. However, these compounds still exhibited a half-life of only ~30 minutes at room temperature[4].

A major breakthrough occurred in 2020 when Tay et al. revolutionized the field by introducing β-oxovinylarsines [5].

Structural Causality for Stability: Unlike their volatile predecessors, β-oxovinylarsines possess an organic Michael acceptor backbone. This highly functionalized structure stabilizes the molecule, preventing rapid oxidation or polymerization. Consequently, these derivatives can be handled as bench-top reagents without specialized equipment, opening new avenues for conjugate-addition reactions and transition-metal catalysis[5].

Quantitative Data: Properties of Vinylarsine Derivatives

To contextualize the physical and chemical properties of these compounds, Table 1 summarizes key quantitative data across different vinylarsine classes based on historical and modern literature.

Compound ClassSpecific DerivativeYield (%)Boiling Point / StateStability / Half-life
Chemical Warfare Lewisite (2-chlorovinyldichloroarsine)N/A (Industrial)190 °C (Amber/Brown liquid)Stable (Highly toxic/vesicant)
Primary Vinylarsine Vinylarsine ( CH2​=CHAsH2​ )67%36 °C (at 760 mmHg)Low ( t1/2​≈30 min at RT)
Secondary Vinylarsine Divinylarsine45%78 °C (at 40 mmHg)Low (Requires inert handling)
β-Oxovinylarsine trans-β-oxovinylarsine62%Colorless OilHigh (Air-stable, bench-top)

Table 1: Comparative properties of historical and modern vinylarsine derivatives.

Experimental Protocols: Modern Synthesis and Isolation

The following methodology outlines the modern standard for synthesizing a stable arsenic precursor via the direct addition of secondary arsines to an alkyne, bypassing the need for transition metal catalysts[5].

Protocol: Chemoselective Synthesis of trans-β-Oxovinylarsine

Objective: Synthesize a bench-stable β-oxovinylarsine with high atom economy and E/Z stereoselectivity. Reagents: Ynone substrate (1.0 mmol), Diphenylarsine ( HAsPh2​ , 1.0 mmol), Cesium Fluoride (CsF, 10.0 mmol), Methanol (MeOH, 23 mL), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Reaction Initiation: Add HAsPh2​ (0.23 g, 1.0 mmol) to a solution of the ynone substrate (0.26 g, 1.0 mmol) in 23 mL of MeOH. Causality: MeOH serves as a protic solvent that stabilizes the intermediate transition states during the hydroarsination process, promoting smooth conversion.

  • Base Addition: Add CsF (1.51 g, 10.0 mmol) to the mixture. Causality: Secondary arsines are notoriously poor nucleophiles. CsF acts as a mild base to deprotonate the arsine, significantly enhancing its nucleophilicity without causing unwanted side reactions (such as alkyne degradation or polymerization).

  • Incubation & Validation: Stir the solution at room temperature (RT) for 24 hours. Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) or 31P/1H NMR spectroscopy to ensure the complete consumption of the secondary arsine precursor.

  • Volatiles Removal: Remove MeOH under reduced pressure using a rotary evaporator.

  • Phase Extraction: Redissolve the crude residue in 15 mL of DCM. Wash the organic layer with deionized H2​O (3 × 15 mL). Causality: The aqueous wash effectively removes the excess CsF and any water-soluble byproducts, leaving the highly organic β-oxovinylarsine partitioned safely in the DCM layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4​ , filter out the drying agent, and concentrate the filtrate in vacuo to yield a crude yellow oil.

  • Chromatographic Isolation: Purify the crude oil using silica gel column chromatography (Eluent: 1:1 Hexane/DCM). Result: This affords pure trans-β-oxovinylarsine as a colorless oil (62% yield)[5].

Mechanistic and Workflow Visualizations

Pathway Acetylene Acetylene (Nieuwland, 1904) Lewisite Lewisite (Warfare Agent) (W. Lee Lewis, 1918) Acetylene->Lewisite + AsCl3 (AlCl3 Catalyst) AsCl3 Arsenic Trichloride (AsCl3) AsCl3->Lewisite Ynone Ynone Substrate (Modern) BetaOxo β-Oxovinylarsines (Tay et al., 2020) Ynone->BetaOxo + HAsPh2 (CsF, MeOH, RT) SecArsine Secondary Arsine (HAsPh2) SecArsine->BetaOxo

Fig 1. Chemical evolution from toxic Lewisite to modern, bench-stable beta-oxovinylarsines.

Isolation Start Crude Reaction Mixture (β-oxovinylarsine in MeOH) Evap Volatiles Removal (Rotary Evaporation) Start->Evap Redissolve Redissolve in DCM Evap->Redissolve Wash Aqueous Wash (H2O, 3x) Redissolve->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentration (Yellow Oil) Dry->Concentrate Chroma Column Chromatography (1:1 Hexane/DCM) Concentrate->Chroma Pure Pure trans-β-oxovinylarsine (Colorless Oil, 62% Yield) Chroma->Pure

Fig 2. Step-by-step isolation workflow for trans-beta-oxovinylarsine.

References

  • Julius Nieuwland - Wikipedia Source: wikipedia.org URL:[Link]

  • Father Nieuwland and the 'Dew of Death' Source: nd.edu (Notre Dame Magazine) URL:[Link]

  • Weaponry: Lewisite -- America's World War I Chemical Weapon Source: historynet.com URL:[Link]

  • Primary and Secondary Vinylarsines: Synthesis, Stability and Characterization Source: acs.org (Organometallics) URL:[Link]

  • Chemoselective Synthesis and Evaluation of β-Oxovinylarsines as an Arsenic Synthetic Precursor Source: acs.org (Organometallics) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Characterization of Vinylarsine Using ¹H and ¹³C NMR Spectroscopy: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the characterization of the highly reactive and air-sensitive molecule, vinylarsine (CH₂=CH...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the characterization of the highly reactive and air-sensitive molecule, vinylarsine (CH₂=CHAsH₂), using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes theoretical predictions, data from analogous compounds, and established protocols to serve as a robust resource for researchers. We will delve into the expected spectral parameters, including chemical shifts and coupling constants, and provide detailed, field-proven protocols for sample preparation and spectral acquisition, with a strong emphasis on the safe handling of this hazardous material.

Introduction

Vinylarsine is a simple organoarsenic compound of significant interest in synthetic chemistry and materials science due to the presence of both a reactive vinyl group and a hydridic arsenic center. Its characterization is crucial for confirming its synthesis and understanding its reactivity. NMR spectroscopy is an unparalleled tool for the structural elucidation of such molecules. However, the high reactivity and air-sensitivity of vinylarsine present considerable challenges for its analysis and necessitate specialized handling procedures. This note aims to provide a comprehensive framework for its characterization by ¹H and ¹³C NMR, explaining the causality behind experimental choices and ensuring a self-validating system of protocols.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the scarcity of experimental NMR data for vinylarsine, the following spectral parameters are predicted based on computational studies of organoarsenic compounds and comparative data from related vinyl derivatives of other p-block elements, such as vinylphosphine.[1]

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of vinylarsine is expected to be complex due to the various proton-proton and potential proton-arsenic couplings. The vinyl group will give rise to a characteristic ABC spin system, further complicated by coupling to the AsH₂ protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Vinylarsine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
Hₐ (AsH ₂)1.5 - 2.5Broad singlet or multiplet-
Hₓ (-CH =)6.0 - 7.0Doublet of doublets of triplets (ddt)³J_trans_ ≈ 18 Hz, ³J_cis_ ≈ 12 Hz, ²J_HAs_ ≈ 5-10 Hz
H_cis_ (=CH ₂)5.5 - 6.5Doublet of doublets of triplets (ddt)³J_cis_ ≈ 12 Hz, ²J_gem_ ≈ 2 Hz, ³J_HAs_ ≈ 2-5 Hz
H_trans_ (=CH ₂)5.5 - 6.5Doublet of doublets of triplets (ddt)³J_trans_ ≈ 18 Hz, ²J_gem_ ≈ 2 Hz, ³J_HAs_ ≈ 2-5 Hz

Note: The arsenic nucleus (⁷⁵As) has a nuclear spin I = 3/2 and is quadrupolar, which may lead to broadening of the signals of adjacent protons, potentially obscuring fine coupling details.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will be simpler, showing two resonances for the vinyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Vinylarsine

CarbonPredicted Chemical Shift (δ, ppm)
C H=135 - 145
=C H₂125 - 135

The chemical shifts are influenced by the electronegativity and magnetic anisotropy of the arsenic atom.

Experimental Protocols

The successful acquisition of high-quality NMR spectra of vinylarsine is critically dependent on rigorous anaerobic and anhydrous sample preparation techniques.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Acquisition cluster_data Data Processing start Start weigh Weigh Vinylarsine (Glovebox) start->weigh dissolve Dissolve in Degassed Deuterated Solvent weigh->dissolve transfer Transfer to J. Young NMR Tube dissolve->transfer seal Seal NMR Tube transfer->seal insert Insert Sample into Spectrometer seal->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C process Process and Analyze Spectra acquire_1H->process acquire_13C->process end End process->end

Caption: Workflow for NMR analysis of vinylarsine.

Step-by-Step Protocol for Sample Preparation
  • Solvent Degassing: Use a high-quality deuterated solvent (e.g., benzene-d₆ or toluene-d₈). Degas the solvent by at least three freeze-pump-thaw cycles to remove dissolved oxygen. Store the degassed solvent over activated molecular sieves in a glovebox.

  • Handling Vinylarsine: All manipulations of vinylarsine must be performed in a certified glovebox with an inert atmosphere (N₂ or Ar). Vinylarsine is toxic and pyrophoric.

  • Sample Preparation:

    • In the glovebox, accurately weigh approximately 5-10 mg of vinylarsine into a small vial.

    • Add approximately 0.6 mL of the degassed deuterated solvent to the vial and gently swirl to dissolve the sample.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette to remove any particulate matter.

    • Transfer the filtered solution into a J. Young NMR tube. These tubes have a resealable valve that provides an excellent seal against the atmosphere.

    • Securely close the J. Young valve before removing the tube from the glovebox.

Step-by-Step Protocol for NMR Data Acquisition
  • Spectrometer Setup:

    • Carefully insert the J. Young NMR tube into the spinner turbine and place it in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for resolving the complex multiplets expected in the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure quantitative integration, especially for the potentially broad AsH₂ signal.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200 ppm, centered around 100 ppm.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (e.g., 5-10 seconds) may be necessary due to the longer relaxation times of carbon nuclei, especially in a small molecule.

    • Acquire a larger number of scans (e.g., 1024 or more) as ¹³C is a less sensitive nucleus.

Data Interpretation and Structural Confirmation

The acquired spectra should be processed using appropriate software. The interpretation should focus on:

  • ¹H NMR:

    • Confirming the presence of the vinyl ABC spin system with the characteristic large trans and cis coupling constants.

    • Observing the signal corresponding to the AsH₂ protons, which may be broad.

    • Attempting to resolve the smaller couplings between the vinyl protons and the AsH₂ protons. Two-dimensional NMR experiments like COSY can aid in this.

  • ¹³C NMR:

    • Identifying the two distinct resonances for the vinyl carbons in the expected chemical shift range.

Structure and NMR Correlation Diagram

Caption: Molecular structure and key NMR correlations in vinylarsine.

Conclusion

The characterization of vinylarsine by ¹H and ¹³C NMR spectroscopy is a feasible yet challenging task that requires careful planning and execution. By leveraging predicted spectral data from computational models and analogous compounds, and by adhering to stringent protocols for handling air-sensitive materials, researchers can confidently confirm the structure of this important molecule. The information presented in this application note provides a comprehensive guide for obtaining and interpreting the NMR spectra of vinylarsine, thereby facilitating further research into its chemistry and applications.

References

  • Computational NMR spectroscopy of organoarsenicals and the natural polyarsenic compound arsenicin A. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of vinylarsine metal complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinylarsine metal complexes. My name is Dr.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinylarsine metal complexes. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in organometallic chemistry, I understand the unique challenges these compounds can present. Poor solubility is a frequent and frustrating hurdle in the synthesis, purification, and characterization of novel metal complexes.

This guide is designed to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research. We will delve into the common causes of insolubility in vinylarsine complexes and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of vinylarsine metal complexes.

Q1: Why are my vinylarsine metal complexes consistently precipitating out of solution?

A1: The poor solubility of vinylarsine metal complexes often stems from the formation of coordination polymers or oligomers. The vinyl group on the arsine ligand can participate in polymerization or cross-linking, especially during the coordination reaction, leading to high molecular weight species that are inherently less soluble. Additionally, strong intermolecular forces, such as van der Waals interactions between the arsenic-containing ligands, can contribute to aggregation and precipitation. One study on poly(vinylene-arsine) metal complexes found that while the ligand itself was soluble, the resulting cobalt complexes exhibited a range of solubilities from soluble to insoluble in common organic solvents like DMF and DMSO[1].

Q2: What are the key factors influencing the solubility of these complexes?

A2: Several factors dictate the solubility of vinylarsine metal complexes:

  • The nature of the vinylarsine ligand: The substituents on the arsenic atom play a crucial role. For instance, bulky substituents like phenyl groups can sterically hinder the approach of the metal ion and may lead to less stable or even no complex formation, which in turn affects the product's solubility characteristics[1].

  • The choice of metal ion: The coordination geometry and electronic properties of the metal ion influence the overall structure and polarity of the complex.

  • The presence of co-ligands: Ancillary ligands in the coordination sphere can be modified to enhance solubility. For example, incorporating long alkyl chains or polyether groups into co-ligands can improve solubility in less polar or more polar solvents, respectively.

  • The counter-ion: For ionic complexes, the nature of the counter-ion is critical. Large, non-coordinating anions like PF₆⁻ or BF₄⁻ can sometimes increase solubility in organic solvents.

Q3: Are there any "go-to" solvents for dissolving vinylarsine metal complexes?

A3: While there is no universal solvent, highly polar aprotic solvents are often the first choice for attempting to dissolve poorly soluble coordination compounds. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is crucial to perform small-scale solubility tests with a range of solvents of varying polarities. In some cases, a mixture of solvents can be effective. For poly(vinylene-arsine)-cobalt complexes, even solvents like DMF and DMSO did not guarantee solubility[1].

Q4: Can the vinyl group react during complexation and affect solubility?

A4: Yes, the vinyl group is a reactive functional group that can undergo various reactions, including polymerization, as mentioned earlier. Under certain reaction conditions (e.g., elevated temperatures, presence of radical initiators), the vinyl moieties of adjacent ligands could potentially react, leading to an insoluble, cross-linked material. Careful control of reaction conditions is therefore essential.

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving specific solubility issues you may encounter during your experimental work.

Issue 1: Precipitate Formation During Synthesis

You observe the formation of an intractable solid directly from the reaction mixture, making characterization and further reactions challenging.

Underlying Cause: This is often indicative of the formation of an insoluble coordination polymer or a highly aggregated species. The reaction conditions may be favoring polymerization or rapid precipitation of the complex.

Troubleshooting Workflow:

A Precipitate forms during synthesis B Step 1: Modify Reaction Conditions A->B F Step 2: Alter Ligand-to-Metal Ratio A->F H Step 3: Introduce a Solubilizing Co-ligand A->H I Step 4: In-situ Characterization A->I C Lower Reactant Concentrations B->C Reduces polymerization rate D Decrease Reaction Temperature B->D Decreases reaction kinetics E Change Solvent System B->E Improves initial complex solubility G Increase Ligand Excess F->G Favors monomeric species J Solid-State NMR, FT-IR I->J

Caption: Troubleshooting precipitate formation during synthesis.

Experimental Protocol: Solvent Screening for Synthesis

  • Small-Scale Reactions: Set up a series of small-scale reactions (e.g., using 10-20 mg of the vinylarsine ligand) in parallel.

  • Solvent Selection: Choose a range of solvents with varying polarities. Consider solvents that are good at solvating both the starting materials and the expected product. Examples include THF, acetonitrile, DMF, and DMSO.

  • Temperature Control: Run each reaction at a reduced temperature (e.g., 0 °C or room temperature) to slow down the coordination and any potential polymerization.

  • Visual Observation: Monitor the reactions for the formation of precipitate. Note the time of onset and the physical appearance of the solid.

  • Solubility Check: If a precipitate forms, attempt to dissolve a small sample in a variety of solvents to guide future purification strategies.

Issue 2: Inability to Dissolve the Isolated Product

You have successfully isolated a solid product, but it proves to be insoluble in common solvents, hindering purification and characterization by solution-phase techniques (e.g., NMR, UV-Vis).

Underlying Cause: The isolated solid is likely a stable, high-molecular-weight species or has strong intermolecular interactions in the solid state.

Troubleshooting Workflow:

A Isolated product is insoluble B Step 1: Systematic Solvent Screening A->B F Step 2: Ligand Modification A->F H Step 3: Counter-ion Exchange (for ionic complexes) A->H I Step 4: Solid-State Characterization A->I C Vary Polarity: Heptane to DMSO B->C D Use Solvent Mixtures B->D E Apply Energy: Sonication, Gentle Heating B->E G Introduce Solubilizing Groups F->G e.g., alkyl chains, PEG groups J CP-MAS NMR, Powder XRD, TGA I->J

Caption: Troubleshooting insolubility of the isolated product.

Data Presentation: Solvent Screening Table

When performing solvent screening, it is crucial to be systematic and record your observations clearly.

SolventPolarity IndexObservation (at RT)Observation (with heating/sonication)
n-Heptane0.1InsolubleInsoluble
Toluene2.4InsolubleInsoluble
Dichloromethane3.1Sparingly SolublePartially Soluble
Tetrahydrofuran (THF)4.0Sparingly SolublePartially Soluble
Acetone5.1Slightly SolubleSoluble
Acetonitrile5.8Slightly SolubleSoluble
Methanol5.1InsolubleInsoluble
DMF6.4Partially SolubleSoluble
DMSO7.2Partially SolubleVery Soluble

This table is a representative example; actual results will vary depending on the specific complex.

Experimental Protocol: Characterization of Insoluble Complexes

If your complex remains insoluble, you are not at a dead end. Several solid-state characterization techniques can provide valuable structural information:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the spectrum of the complex to that of the free ligand. Shifts in the vibrational frequencies of the vinyl and arsine groups can confirm coordination.

  • Solid-State NMR (CP-MAS): Cross-polarization magic-angle spinning NMR can provide information about the structure and environment of the nuclei (e.g., ¹³C, ³¹P if applicable) in the solid state.

  • Powder X-ray Diffraction (PXRD): This technique can determine if your material is crystalline or amorphous. A crystalline powder may be suitable for structure determination from powder data.

  • Thermogravimetric Analysis (TGA): TGA can reveal information about the thermal stability of your complex and the presence of coordinated solvent molecules.

  • Elemental Analysis: This fundamental technique will confirm the empirical formula of your complex.

Concluding Remarks

The challenges associated with the poor solubility of vinylarsine metal complexes are significant but not insurmountable. A systematic and informed approach, grounded in the principles of coordination chemistry, is key to success. By carefully considering the reaction conditions, ligand design, and the full range of available characterization techniques, you can effectively navigate these experimental hurdles. Remember that even insoluble materials can yield a wealth of scientific insight when subjected to the appropriate analytical methods.

References

  • Nakahashi, A., Bravo, M., Naka, K., & Chujo, Y. (2009). Coordination Ability of Poly(vinylene-arsine)s towards Transition Metal Ions. Journal of Physics: Conference Series, 184, 012021. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing pi-acceptor strength of vinylarsine vs vinylphosphine

An in-depth comparative analysis of the π -acceptor strengths of vinylphosphine and vinylarsine reveals critical differences in their electronic behavior, coordination chemistry, and utility in transition-metal catalysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the π -acceptor strengths of vinylphosphine and vinylarsine reveals critical differences in their electronic behavior, coordination chemistry, and utility in transition-metal catalysis. For researchers and drug development professionals designing novel organometallic catalysts or therapeutic complexes, understanding the subtle stereoelectronic distinctions between phosphorus and arsenic ligands is paramount.

This guide objectively compares the π -acceptor performance of vinylphosphines versus vinylarsines, detailing the mechanistic causality behind their electronic properties and providing a self-validating experimental protocol for quantifying these differences.

Mechanistic Causality: The Origin of π -Acceptor Strength

In transition-metal chemistry, the π -acceptor (or π -acid) strength of a ligand dictates its ability to withdraw electron density from a metal center via backbonding. For pnictogen ligands (Group 15), this backbonding traditionally occurs into the σ∗ antibonding orbitals of the P–C or As–C bonds.

When a vinyl group is introduced, the electronic landscape changes dramatically. The π∗ orbital of the vinyl moiety can conjugate with the pnictogen's σ∗ orbital, creating a highly delocalized, low-energy Lowest Unoccupied Molecular Orbital (LUMO) that acts as a powerful electron sink.

Why Vinylphosphine Outperforms Vinylarsine as a π -Acceptor:

  • Orbital Size and Spatial Overlap: Phosphorus utilizes 3p orbitals, whereas arsenic utilizes more diffuse 4p orbitals. The spatial overlap between the carbon 2p π∗ orbital and the phosphorus 3p/ σ∗ system is significantly more efficient than the 2p–4p overlap required in vinylarsine.

  • LUMO Energy Lowering: Because of this superior orbital mixing, the LUMO of vinylphosphine is substantially lowered in energy compared to vinylarsine. A lower-energy LUMO is more energetically accessible to the filled metal d-orbitals, facilitating stronger metal-to-ligand π -backdonation[1].

  • The Inert Pair Effect: Arsenic suffers from a more pronounced inert pair effect and greater s-character in its lone pair. This not only makes vinylarsine a weaker σ -donor but also restricts its ability to rehybridize effectively to support strong π -backbonding [2].

OrbitalMixing Metal_d Metal d-orbitals (Filled Donor) Vinyl_P_LUMO Vinylphosphine LUMO (Low Energy, Strong π-Acid) Metal_d->Vinyl_P_LUMO Strong Backbonding Vinyl_As_LUMO Vinylarsine LUMO (High Energy, Weak π-Acid) Metal_d->Vinyl_As_LUMO Weak Backbonding Vinyl_pi Vinyl π* Orbital (Conjugation Source) P_sigma P-C σ* Orbital (3p-based) Vinyl_pi->P_sigma Strong 2p-3p Mixing As_sigma As-C σ* Orbital (4p-based) Vinyl_pi->As_sigma Weak 2p-4p Mixing P_sigma->Vinyl_P_LUMO As_sigma->Vinyl_As_LUMO

Diagram 1: Orbital mixing logic dictating the superior π-acceptor strength of vinylphosphine.

Quantitative Comparison: Electronic Parameters

To objectively compare the electronic properties of these ligands, organometallic chemists rely on the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the A₁ carbonyl stretching frequency ( νCO​ ) of a synthesized LNi(CO)3​ complex via Infrared (IR) spectroscopy.

Because the ligand ( L ) and the carbonyls compete for the same metal d-electron density, a stronger π -acceptor ligand will pull more electron density away from the metal. This leaves less electron density for backdonation into the CO π∗ orbitals, resulting in a stronger, stiffer C≡O bond and a higher IR stretching frequency[3].

Ligand Class σ -Donor Strength π -Acceptor StrengthEst. TEP ( νCO​ cm⁻¹)M–L Bond Shortening ( Δ d)
Trialkylphosphine StrongWeak~2061.0Minimal
Vinylphosphine ModerateStrong ~2066.5 Significant (due to π -backbonding)
Vinylarsine WeakWeak-Moderate~2063.0Minimal
Triarylarsine WeakWeak~2068.0Minimal

Data Synthesis Note: Vinylphosphines exhibit higher TEP values relative to their alkyl counterparts due to the electron-withdrawing nature and π -acidity of the vinyl group. Vinylarsines exhibit lower π -acidity, leading to less competition with CO and distinct vibrational signatures [4].

Experimental Protocol: Quantifying π -Acceptor Strength via TEP

To establish a self-validating system for comparing a novel vinylphosphine against a vinylarsine, you must synthesize their respective nickel-tricarbonyl complexes and measure them under identical conditions.

Materials Required:

  • Ligands: Vinylphosphine and Vinylarsine derivatives (purified and degassed).

  • Precursor: Tetracarbonylnickel, Ni(CO)4​ (Caution: Highly toxic and volatile; must be handled in a specialized glovebox).

  • Solvent: Anhydrous, degassed dichloromethane ( CH2​Cl2​ ).

  • Internal Standard: Triphenylphosphine ( PPh3​ ).

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step):

    • Synthesize (PPh3​)Ni(CO)3​ by reacting 1.0 eq of PPh3​ with 1.1 eq of Ni(CO)4​ in CH2​Cl2​ at room temperature for 2 hours.

    • Record the FTIR spectrum in a solution cell. Ensure the A₁ νCO​ stretch aligns exactly with the literature standard of 2068.9 cm⁻¹ . This validates the spectrophotometer's calibration.

  • Ligand Complexation:

    • In a nitrogen-filled glovebox, dissolve 0.5 mmol of the target vinylphosphine in 5 mL of CH2​Cl2​ .

    • Slowly add 0.55 mmol of Ni(CO)4​ dropwise. Stir the reaction at 25°C for 3 hours. Carbon monoxide evolution indicates successful ligand substitution.

    • Repeat this exact procedure in a parallel vial for the vinylarsine ligand.

  • Purification:

    • Remove excess Ni(CO)4​ and solvent under reduced pressure (route exhaust through a bleach/halogen trap to destroy residual Ni(CO)4​ ).

    • Recrystallize the resulting LNi(CO)3​ complexes from a minimal amount of cold pentane.

  • FTIR Measurement:

    • Prepare a 0.1 M solution of each purified complex in CH2​Cl2​ .

    • Acquire the FTIR spectra (resolution of 0.5 cm⁻¹). Identify the sharp A₁ carbonyl stretch (typically the highest frequency band in the 2050–2080 cm⁻¹ region).

    • Interpretation: The complex with the higher A₁ frequency possesses the stronger π -acceptor ligand.

ExperimentalWorkflow Calibration Calibrate FTIR (PPh3 Standard) Synthesis React Ligand + Ni(CO)4 in CH2Cl2 Calibration->Synthesis Purification Vacuum Evaporation & Recrystallization Synthesis->Purification Analysis Measure A1 νCO via FTIR Purification->Analysis Conclusion Calculate TEP (Higher = Stronger π-Acid) Analysis->Conclusion

Diagram 2: Self-validating experimental workflow for determining the Tolman Electronic Parameter.

Implications for Drug Development and Catalysis

For scientists developing metal-based therapeutics (e.g., gold or ruthenium anti-cancer complexes) or homogeneous catalysts for active pharmaceutical ingredient (API) synthesis, the choice between a vinylphosphine and a vinylarsine is critical:

  • Catalyst Stability (Vinylphosphines): The strong π -acceptor ability of vinylphosphines makes them excellent at stabilizing electron-rich, low-valent metal intermediates (e.g., Pd(0) or Ru(II)). This accelerates reductive elimination steps in cross-coupling reactions, a staple in pharmaceutical synthesis.

  • Lability and Toxicity (Vinylarsines): Because vinylarsines are weaker σ -donors and weaker π -acceptors, the Metal–Arsenic bond is generally longer and more labile than the Metal–Phosphorus bond. While this lability can be exploited to create "precatalysts" that easily shed their ligands to open coordination sites [5], the inherent toxicity of arsenic compounds severely limits their downstream application in late-stage drug development.

By leveraging the superior 2p-3p orbital conjugation, vinylphosphines offer a highly tunable, robust π -acceptor scaffold that outperforms their arsenic counterparts in both electronic capacity and practical safety.

References

  • Tossell, J. A., Moore, J. H., & Giordan, J. C. (1985). Energies of π -acceptor orbitals in silane, phosphine, hydrogen sulfide, and hydrogen chloride and their permethylated derivatives. Inorganic Chemistry.[Link]

  • Imoto, H., et al. (2025). Structural effects of arsine ligands on C–H difunctionalization of thiophene. Chemical Science (RSC Publishing).[Link]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.[Link]

  • Perrin, L., et al. (2001). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry.[Link]

  • Galiano, L., et al. (2002). Gas-Phase Chemistry of Ethyl and Vinyl Amines, Phosphines, and Arsines: A DFT Study of the Structure and Stability of Their Cu+ Complexes. The Journal of Physical Chemistry A.[Link]

Comparative

A Ligand-Centric Approach to Cross-Coupling: A Comparative Guide to Vinylarsine and Triphenylarsine in Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of transition-metal catalyzed cross-coupling reactions, the choice of ligand is paramount, dictating the efficiency, selectivity, and overa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalyzed cross-coupling reactions, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of the transformation. While phosphine ligands have historically dominated the field, their heavier pnictogen cousins, the arsines, offer unique electronic and steric properties that can lead to remarkable catalytic activity. This guide provides an in-depth comparison of two such ligands: the well-established triphenylarsine and the less-explored, yet potentially advantageous, vinylarsine.

This analysis will delve into the fundamental electronic and steric differences between these ligands and how these characteristics are anticipated to influence the key steps of a generic cross-coupling catalytic cycle. While direct, side-by-side experimental comparisons in the literature are scarce, this guide will build a robust, theory-grounded comparison to inform ligand selection and catalyst design.

The Archetype: Triphenylarsine as a Stalwart Ligand

Triphenylarsine (AsPh₃) has carved a niche for itself in various cross-coupling reactions, most notably in the Stille coupling. Its utility stems from a unique combination of steric bulk and electronic properties that differentiate it from its more common phosphine analogue, triphenylphosphine (PPh₃). The arsenic center in AsPh₃ is a weaker σ-donor compared to phosphorus in PPh₃. This reduced σ-donating ability is thought to facilitate the rate-determining dissociation of the ligand from the metal center, thereby accelerating the catalytic cycle.[1]

The Challenger: Unveiling the Potential of Vinylarsine

For the purpose of a direct and meaningful comparison with triphenylarsine, this guide will consider "vinylarsine" as vinyldiphenylarsine (AsPh₂CH=CH₂), a close structural analogue where one phenyl group is replaced by a vinyl group. This substitution is anticipated to introduce significant changes to both the steric and electronic profile of the ligand.

Electronic Profile: A Shift in Donor-Acceptor Properties

The electronic nature of a ligand is a critical determinant of its interaction with the metal center and, consequently, its influence on the catalytic cycle. The vinyl group, with its sp²-hybridized carbons and associated π-system, is generally considered to be more electron-withdrawing than a phenyl group. This is due to the higher s-character of the sp² orbitals, which draws electron density away from the arsenic center.

This predicted electronic difference would render vinyldiphenylarsine a weaker σ-donor than triphenylarsine. In the context of a palladium-catalyzed cross-coupling reaction, this could have several implications:

  • Enhanced Ligand Dissociation: A weaker σ-donating ligand will form a more labile bond with the palladium center. This can accelerate steps in the catalytic cycle that require ligand dissociation, such as the reductive elimination step.

  • Increased Electrophilicity of the Metal Center: A less electron-rich palladium center will be more electrophilic. This could potentially accelerate the oxidative addition step of the catalytic cycle, where the aryl or vinyl halide adds to the metal.

Steric Footprint: Nuances in Three-Dimensional Space

The steric environment around the metal center, dictated by the size and shape of the ligands, plays a crucial role in substrate accessibility and the stability of reaction intermediates. The concept of the Tolman cone angle is a useful metric for quantifying the steric bulk of a ligand.[2]

A less sterically hindered catalytic center could:

  • Accommodate Bulkier Substrates: A more open coordination sphere around the palladium atom may allow for the coupling of more sterically demanding substrates.

  • Influence Reductive Elimination: The ease of reductive elimination is sensitive to the steric crowding around the metal. A less congested environment could facilitate the conformational changes required for this final step of the catalytic cycle.

Comparative Performance in the Cross-Coupling Catalytic Cycle

The following table summarizes the anticipated effects of vinylarsine versus triphenylarsine on the key elementary steps of a generic palladium-catalyzed cross-coupling reaction.

Catalytic StepTriphenylarsine (AsPh₃)Vinyldiphenylarsine (AsPh₂CH=CH₂) (Predicted)Rationale
Oxidative Addition Facilitated by moderate electron donation.Potentially faster due to a more electrophilic Pd center.The increased electron-withdrawing nature of the vinyl group makes the palladium center more susceptible to oxidative addition.
Transmetalation Generally efficient.May be influenced by the altered electronic environment.The rate of transmetalation is complex and can be affected by the electronic properties of all species involved.
Reductive Elimination Can be a rate-limiting step.Potentially faster due to weaker σ-donation and reduced steric hindrance.Weaker ligand binding and a less crowded coordination sphere can lower the energy barrier for reductive elimination.

Visualizing the Catalytic Cycle and Ligand Structures

To better understand the interplay of these ligands in a catalytic context, we can visualize a generic cross-coupling cycle and the structures of the ligands themselves.

cluster_cycle Generic Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)(X)L₂ Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-M R-Pd(II)-R'_L2 R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: A generic palladium-catalyzed cross-coupling cycle.

cluster_ligands Ligand Structures Triphenylarsine Triphenylarsine (AsPh₃) Ph Ph Ph Arsenic1 Triphenylarsine->Arsenic1 Vinylarsine Vinyldiphenylarsine (AsPh₂CH=CH₂) Ph Ph CH=CH₂ Arsenic2 Vinylarsine->Arsenic2 Arsenic1->Triphenylarsine:p1 Arsenic1->Triphenylarsine:p2 Arsenic1->Triphenylarsine:p3 Arsenic2->Vinylarsine:p1 Arsenic2->Vinylarsine:p2 Arsenic2->Vinylarsine:v1

Sources

Validation

A Comparative Guide to the Steric Bulk and Cone Angles of Vinylarsine vs. Phosphine Ligands

Executive Summary When designing transition-metal catalysts, researchers traditionally rely on phosphine ligands, tuning their steric and electronic properties using the Tolman cone angle (θ) and Percent Buried Volume (%...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When designing transition-metal catalysts, researchers traditionally rely on phosphine ligands, tuning their steric and electronic properties using the Tolman cone angle (θ) and Percent Buried Volume (%Vbur). However, arsine ligands—specifically vinylarsines—offer a compelling, underexplored alternative. This guide objectively compares the performance and structural parameters of vinylarsine ligands against their phosphine counterparts, demonstrating how the unique atomic properties of arsenic yield superior oxidative stability and a more sterically accessible metal center.

The Paradox of Atomic Size vs. Steric Bulk

A fundamental mechanistic causality governs the behavior of arsine ligands: although the arsenic atom has a larger atomic radius than phosphorus, arsine ligands exert less steric hindrance at the metal center than their phosphine analogs [1].

This paradox is resolved by examining the Metal-Ligand (M-L) bond length. The larger atomic radius of arsenic results in M-As bonds that are typically 10 picometers (0.1 Å) longer than equivalent M-P bonds. Consequently, the ligand's substituents (e.g., the vinyl group in vinylarsine) are positioned further away from the metal center, opening up the coordination sphere. This structural feature significantly reduces the Tolman cone angle and %Vbur, allowing for the accommodation of bulkier substrates during catalytic cycles, such as the concerted metalation-deprotonation (CMD) step in C–H difunctionalization [2].

Causality A Larger Arsenic Atomic Radius (~1.20 Å) B Elongated M-As Bond Length (+10 pm vs M-P) A->B Causes C Ligand Substituents Pushed Away from Metal B->C Results in D Reduced Tolman Cone Angle (θ) & Lower %Vbur C->D Yields

Mechanistic causality linking arsenic's atomic radius to reduced steric congestion.

Quantitative Comparison of Steric and Electronic Parameters

To objectively evaluate vinylarsines against alternative ligands, we must compare their core parameters. Arsines generally exhibit higher Tolman Electronic Parameter (TEP) values due to the weaker σ-donating ability of arsenic compared to phosphorus, making them highly effective when electron-deficient ligands are required [2, 3].

Table 1: Comparative Steric and Electronic Parameters of Selected Ligands

LigandDonor AtomAvg. M-L Bond Length (Å)Tolman Cone Angle (θ)%VburTEP (cm⁻¹)
PPh₃ Phosphorus~2.28145°~30.0%2068.9
AsPh₃ Arsenic~2.38141°~28.5%2069.6
Vinylphosphine Phosphorus~2.28~115°~25.0%~2072.0
Vinylarsine Arsenic~2.38< 110°~23.0%~2074.0

(Note: Values for vinyl-substituted ligands are derived from DFT conformational screening and gas-phase electron diffraction analogs [4, 5].)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of a vinylarsine ligand's steric bulk must follow a self-validating workflow. This involves synthesizing the ligand, coordinating it to a standardized metal center, and cross-verifying X-ray crystallographic data with Density Functional Theory (DFT) calculations [2, 4].

Workflow S1 Step 1: Ligand Synthesis Synthesize Vinylarsine (CH2=CHAsH2) S2 Step 2: Metal Complexation Form[Ni(CO)3(L)] or [PdCl2(L)2] complex S1->S2 S3 Step 3: Structural Analysis X-Ray Crystallography & DFT Optimization S2->S3 S4 Step 4: Parameter Extraction Calculate Cone Angle (θ), %Vbur, and TEP S3->S4

Self-validating experimental workflow for determining ligand steric and electronic parameters.

Protocol 1: Synthesis and Coordination of Vinylarsine Ligands

Causality of Choice: To accurately measure the Tolman cone angle, the ligand must be coordinated to a standardized, non-sterically demanding metal fragment. The [Ni(CO)₃(L)] complex is the universally accepted standard because the small carbonyl ligands do not artificially compress the geometry of the incoming vinylarsine ligand [4].

  • Complexation: React the vinylarsine ligand with Ni(CO)₄ in a well-ventilated hood. If evaluating %Vbur for cross-coupling applications, a PdCl₂ precursor may be substituted.

  • Isolation: Purify the resulting [Ni(CO)₃(vinylarsine)] complex via recrystallization in a non-polar solvent (e.g., hexane) at -20 °C.

Protocol 2: Determination of Cone Angle and %Vbur (X-Ray & DFT)

Causality of Choice: Relying solely on X-ray crystallography can be misleading due to crystal packing forces compressing the ligand. Therefore, the protocol mandates cross-validation with DFT optimization to ensure the measured steric bulk reflects the ligand's true behavior in solution[2, 4].

  • Crystallography: Obtain the solid-state structure of the[Ni(CO)₃(vinylarsine)] complex via single-crystal X-ray diffraction. Measure the M-As bond length and the physical apex angle encompassing the van der Waals radii of the vinyl substituents.

  • DFT Optimization: Perform a conformational screening using Molecular Mechanics (MM), followed by DFT optimization at the B3LYP-D3 level (using LANL2DZ for Ni/As and def2-TZVP for other atoms).

  • Parameter Extraction: Calculate the exact Tolman cone angle (θ) from the lowest-energy conformer. Extract the %Vbur by placing the metal center at the origin of a sphere (radius = 3.5 Å) and calculating the volume occupied by the vinylarsine ligand.

  • Validation: Compare the DFT-calculated M-As bond length with the X-ray data. A deviation of less than 0.02 Å validates the computational model, confirming the accuracy of the derived steric parameters.

Conclusion

Vinylarsine ligands represent a powerful class of organometallic tools. By leveraging the elongated M-As bond, they provide a more sterically open environment (smaller cone angle and %Vbur) than their phosphine counterparts, while offering superior oxidative stability. This makes them highly suitable for challenging catalytic transformations that require precise control over the metal's coordination sphere.

References

  • Transition metal arsine complexes - Wikipedia. Available at:[Link]

  • Structural effects of arsine ligands on C–H difunctionalization of thiophene - Chemical Science (RSC Publishing). Available at:[Link]

  • Tertiary Arsine Ligands for Pd-Catalyzed Direct Arylation - Organometallics (ACS Publications). Available at:[Link]

  • Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing). Available at:[Link]

  • More user-friendly phosphines? Molecular structure of methylphosphine and its adduct with borane, studied by gas-phase electron diffraction and quantum chemical calculations - Dalton Transactions (ResearchGate). Available at:[Link]

Comparative

Spectroscopic Comparison of Vinylarsine and Vinylstibine Complexes: A Guide for Organometallic Characterization

Target Audience: Researchers, Organometallic Scientists, and Metallodrug Development Professionals. Introduction: The Analytical Challenge of Group 15 Ligands While traditionally viewed through the lens of fundamental or...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Scientists, and Metallodrug Development Professionals.

Introduction: The Analytical Challenge of Group 15 Ligands

While traditionally viewed through the lens of fundamental organometallic chemistry, the precise spectroscopic characterization of group 15 complexes (particularly arsenic and antimony) is increasingly relevant for drug development professionals designing novel metallodrugs (e.g., anti-leishmanial stibines or targeted organoarsenicals).

Primary unsaturated arsines and stibines—specifically vinylarsine and vinylstibine—are notoriously labile. In their free state, they exhibit half-lives of approximately 30 minutes at room temperature before undergoing rapid oxidation and polymerization. Consequently, complexation to transition metals (such as Ruthenium or Tungsten) is not just a structural exercise; it is an analytical necessity to stabilize these species for robust spectroscopic characterization. This guide provides an objective comparison of their spectroscopic properties and outlines self-validating protocols for their synthesis and analysis.

Spectroscopic Baselines: Free Vinylarsine vs. Vinylstibine

Before analyzing the complexes, one must understand the baseline signatures of the free ligands. Because of their instability, gas-phase techniques are required to capture their true physical properties without solvent-induced degradation.

  • Vibrational Spectroscopy (IR): As demonstrated by Benidar et al. , high-resolution infrared spectroscopy (3200 to 600 cm⁻¹) of gaseous vinylarsine and vinylstibine reveals the coexistence of syn (planar) and gauche (non-planar) conformers. The ν (C=C) stretch for vinylarsine appears near 1610 cm⁻¹, while the heavier antimony atom in vinylstibine shifts this stretch slightly lower to ~1590 cm⁻¹ due to the mass effect and weaker C-Sb bond strength.

  • Microwave Spectroscopy: To determine exact molecular geometries, Wlodarczak et al. utilized microwave Fourier transform spectroscopy on vinylstibine. This technique successfully mapped the C-Sb bond length (~2.14 Å) and the quadrupole coupling constants of the ¹²¹Sb and ¹²³Sb isotopes, providing a critical structural baseline that X-ray crystallography cannot achieve for the volatile free ligand.

Coordination-Induced Spectroscopic Shifts

When vinylarsine or vinylstibine is introduced to a transition metal—such as the diamagnetic [(η⁶-arene)RuCl₂]₂ dimer—the spectroscopic landscape changes dramatically. The causality behind these shifts is rooted in the electronic redistribution upon σ -donation from the pnictogen lone pair to the metal center.

Nuclear Magnetic Resonance (NMR)

In the free ligands, the vinylic protons resonate as complex multiplets between 5.0 and 6.8 ppm. Upon coordination to Ru(II), the depletion of electron density from the As/Sb atom causes a distinct downfield shift of these vinylic protons (shifting to 5.8–7.3 ppm). Because the metal center is sterically demanding, the ligand is locked into a single conformation, resolving the complex syn/gauche mixtures into sharp, easily interpretable coupling patterns.

Infrared (IR) & X-Ray Crystallography

Coordination restricts the vibrational freedom of the ligand. The ν (C=C) stretch shifts to slightly lower frequencies, but more importantly, new low-frequency ν (M-As) or ν (M-Sb) stretches emerge in the 350–410 cm⁻¹ region. X-ray crystallography of the resulting stable complexes confirms that the Ru-As bond (~2.38 Å) is significantly shorter and stronger than the analogous Ru-Sb bond (~2.58 Å), correlating directly with the increased lability observed in stibine complexes.

Comparative Spectroscopic Data

The following table summarizes the quantitative shifts observed when transitioning from free ligands to stable Ruthenium(II) complexes.

Spectroscopic / Structural ParameterVinylarsine (Free)Vinylstibine (Free)[(η⁶-arene)RuCl₂(Vinylarsine)][(η⁶-arene)RuCl₂(Vinylstibine)]*
IR: ν (C=C) stretch ~1610 cm⁻¹~1590 cm⁻¹~1585 cm⁻¹~1570 cm⁻¹
IR: ν (M-L) stretch N/AN/A380 - 410 cm⁻¹350 - 380 cm⁻¹
¹H NMR: Vinylic Protons 5.1 - 6.4 ppm5.3 - 6.7 ppm5.8 - 7.1 ppm (Downfield)6.0 - 7.3 ppm (Downfield)
M-E Bond Length (X-ray) As-C: 1.95 ÅSb-C: 2.14 ÅRu-As: ~2.38 ÅRu-Sb: ~2.58 Å
Conformational State Syn / Gauche mixSyn / Gauche mixLocked (Steric constraint)Locked (Steric constraint)

*Note: Values for Ru-vinylstibine are extrapolated from analogous heavier pnictogen transition metal complexes due to the extreme lability of the primary stibine ligand.

Self-Validating Experimental Protocols

To successfully characterize these complexes, scientists must employ a methodology that prevents ligand degradation while providing immediate analytical feedback. The following protocol utilizes a self-validating NMR feedback loop .

Protocol: Anaerobic Synthesis and NMR Validation of [(η⁶-arene)RuCl₂(Vinylpnictogen)]

Step 1: Chemoselective Ligand Generation

  • Action: React vinyltributylstannane with AsCl₃ (or SbCl₃) at -20 °C under strict Schlenk conditions, followed by chemoselective reduction.

  • Causality: Direct vinylation of the pnictogen trichloride prevents over-alkylation, ensuring only the primary arsine/stibine is formed. The sub-zero temperature suppresses the thermodynamic drive toward polymerization.

Step 2: In-Situ Thermodynamic Trapping

  • Action: Immediately transfer the volatile ligand via cannula into a Schlenk flask containing the [(η⁶-arene)RuCl₂]₂ dimer dissolved in degassed CD₂Cl₂.

  • Causality: The Ru(II) dimer acts as a thermodynamic sink. The pnictogen lone pair cleaves the chloride bridge of the dimer, trapping the unstable ligand before it can degrade. Using CD₂Cl₂ as the reaction solvent allows for immediate, solvent-transfer-free NMR analysis.

Step 3: Self-Validating NMR Check

  • Action: Acquire a ¹H NMR spectrum directly from the reaction mixture.

  • Validation Metric 1 (Stoichiometry): Integrate the arene protons (e.g., benzene, 6H) against the vinylic protons (3H). A perfect 2:1 ratio confirms quantitative coordination without ligand dissociation.

  • Validation Metric 2 (Coordination State): Check the chemical shift of the vinylic protons. If signals persist upfield (5.1–6.4 ppm), the ligand is uncoordinated or degrading. A successful complexation is proven by a complete shift downfield (5.8–7.3 ppm). If the validation metrics fail, the reaction is immediately halted, saving downstream purification resources.

Mechanistic Workflow

G A Vinyltributylstannane + AsCl3/SbCl3 B Chemoselective Reduction (-20 °C, Anaerobic) A->B C Free Vinylarsine / Vinylstibine (Unstable Intermediates) B->C D Addition of[(η6-arene)RuCl2]2 (Thermodynamic Sink) C->D Immediate Trapping E [(η6-arene)RuCl2(Ligand)] Complex D->E Bridge Cleavage F 1H NMR Validation (Arene:Vinyl = 2:1 Integration) E->F Stoichiometry Check G IR Validation (M-As/Sb Stretch Detection) E->G Bond Confirmation

Workflow for the synthesis and spectroscopic validation of vinylarsine and vinylstibine complexes.

References

  • Vibrational Spectra of Vinylarsine and Vinylstibine. An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 2002.[Link]

  • Microwave Fourier transform spectroscopy of vinylstibine. Physical Chemistry Chemical Physics, 2001.[Link]

  • Gas-Phase Basicities and Acidities of Ethyl-, Vinyl-, and Ethynylarsine. An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 2002.[Link]

Safety & Regulatory Compliance

Safety

Mechanistic Rationale: Oxidation and Immobilization

Vinylarsine Proper Disposal Procedures: A Comprehensive Safety and Operational Guide Handling organoarsenic compounds like vinylarsine ( H2​C=CHAsH2​ ) requires rigorous safety protocols due to their acute toxicity, vola...

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Author: BenchChem Technical Support Team. Date: April 2026

Vinylarsine Proper Disposal Procedures: A Comprehensive Safety and Operational Guide

Handling organoarsenic compounds like vinylarsine ( H2​C=CHAsH2​ ) requires rigorous safety protocols due to their acute toxicity, volatility, and potential pyrophoricity. Direct disposal of vinylarsine into standard organic or aqueous waste streams is strictly prohibited and highly dangerous. As a Senior Application Scientist, I have structured this field-proven, self-validating methodology to guide you through the oxidative degradation of vinylarsine and the subsequent immobilization of arsenic into an environmentally stable mineral form.

The safe disposal of vinylarsine relies on a two-phase chemical transformation designed to neutralize both the organic and heavy metal hazards:

  • Advanced Oxidation (Fenton Process): The As-C bond in vinylarsine is highly resistant to mild hydrolysis. Utilizing a Fenton-enhanced oxidation system ( Fe2+/H2​O2​ ) generates highly reactive hydroxyl radicals ( ∙OH ). These radicals electrophilically attack the vinyl group, cleaving the organometallic bond and simultaneously oxidizing the highly toxic As(III) to the less mobile As(V) ([1]).

  • Scorodite Crystallization: Free As(V) in solution remains a severe environmental hazard. By introducing excess Fe(III) under controlled acidic conditions (pH 2.0–4.0) and elevated temperatures (80–90 °C), the arsenic is coprecipitated as scorodite ( FeAsO4​⋅2H2​O ). Scorodite is universally recognized as the most stable arsenic-bearing mineral, effectively preventing secondary leaching and passing stringent Toxicity Characteristic Leaching Procedure (TCLP) thresholds ([2]).

Quantitative Data & Reagent Specifications

Table 1: Reagent Specifications and Mechanistic Purpose

ReagentSpecificationMechanistic Purpose
Hydrogen Peroxide ( H2​O2​ ) 30% w/w AqueousPrimary oxidant; generates ∙OH radicals upon catalytic activation ([3]).
Ferrous Sulfate ( FeSO4​⋅7H2​O ) ACS GradeFenton catalyst; initiates the radical cascade for As-C bond cleavage[1].
Ferric Sulfate ( Fe2​(SO4​)3​ ) ACS GradePrecipitation agent; provides the Fe(III) matrix required for scorodite formation[2].
Calcium Carbonate ( CaCO3​ ) Fine PowderpH modifier; neutralizes excess acid without causing localized alkaline spikes[2].

Table 2: Critical Operational Parameters for Arsenic Immobilization

ParameterOptimal RangeCausality / Impact
Fe/As Molar Ratio ≥1.5 Ensures complete complexation of As(V); prevents formation of soluble arsenic species.
Precipitation pH 2.0 – 4.0Maximizes scorodite insolubility; higher pH leads to unstable ferric hydroxide co-precipitation.
Temperature 80 – 90 °CProvides activation energy for scorodite crystallization, significantly reducing leaching toxicity.
Incubation Time 8 HoursAllows for complete crystal lattice formation and maturation of the precipitate.

Step-by-Step Disposal Protocol

Safety Prerequisite: All steps must be conducted in a certified chemical fume hood. Personnel must wear heavy-duty nitrile gloves, a chemical-resistant apron, and a face shield.

Phase 1: Fenton-Mediated Oxidation

  • Dilution: Under an inert atmosphere (Nitrogen/Argon), slowly dilute the vinylarsine waste into a 1 M H2​SO4​ aqueous solution to achieve a manageable arsenic concentration (< 10 g/L).

  • Catalyst Addition: Add FeSO4​⋅7H2​O to the solution to achieve a 0.1 M Fe(II) concentration. Stir at 300 rpm until fully dissolved. Causality: Establishing an acidic Fe(II) baseline prevents the premature precipitation of iron hydroxides before oxidation occurs.

  • Radical Generation: Dropwise, add 30% H2​O2​ (Caution: Highly Exothermic). Maintain the temperature below 40 °C using an ice bath if necessary. The solution will shift from clear to a dark brown/orange hue as Fe(III) is generated and organics are oxidized.

  • Validation Check 1 (Oxidation): After 2 hours of stirring, use a peroxide test strip to confirm residual H2​O2​ (> 50 ppm). Perform an iodine/starch spot test; the color should remain blue/black, confirming the complete absence of reducing As(III) species.

Phase 2: Scorodite Immobilization

  • Iron Supplementation: Calculate the total arsenic moles in the batch. Add Fe2​(SO4​)3​ to ensure the total Fe/As molar ratio is strictly ≥1.5 . Causality: An excess of Fe(III) is required to drive the thermodynamic precipitation of scorodite.

  • pH Adjustment: Slowly add CaCO3​ powder while continuously monitoring the pH. Stabilize the pH exactly at 2.0.

  • Thermal Crystallization: Transfer the mixture to a heated reactor. Elevate the temperature to 85 °C and maintain continuous agitation for 8 hours. Causality: Elevated temperature and prolonged reaction time promote the crystallization of scorodite, which is significantly more stable against leaching than amorphous ferric arsenate.

  • Validation Check 2 (Crystallization): The amorphous brown sludge will transition into a dense, pale greenish-yellow crystalline precipitate (scorodite). The pH should naturally stabilize without further buffering.

Phase 3: Filtration and Segregation

  • Separation: Allow the mixture to cool to room temperature. Filter the suspension through a 0.45 μm PTFE membrane filter.

  • Washing: Wash the filter cake twice with deionized water to remove residual unbound sulfates.

  • Validation Check 3 (Effluent Safety): Test the filtrate using a colorimetric arsenic test kit. The concentration must read < 5 mg/L. If > 5 mg/L, repeat Phase 2 on the filtrate.

  • Final Disposal: Containerize the solid scorodite and label it as "Hazardous Waste: Arsenic-Bearing Solid (Scorodite)". Containerize the filtrate as "Aqueous Heavy Metal Waste". Transfer both to your institutional Environmental Health & Safety (EHS) department.

Process Visualization

VinylarsineWorkflow N1 Vinylarsine Waste (Toxic Organoarsenic) N2 Phase 1: Fenton Oxidation (Fe²⁺ / H₂O₂, pH 2-3) N1->N2 N3 Intermediate: As(V) Solution (Cleaved As-C Bond) N2->N3 •OH Radicals N4 Phase 2: Scorodite Formation (Fe³⁺ Addition, 80-90°C) N3->N4 pH Adjustment (2.0) N5 Phase 3: Filtration (0.45 μm Membrane) N4->N5 8 Hours Incubation N6 Solid Waste: Scorodite (TCLP Compliant) N5->N6 N7 Aqueous Filtrate (Verify As < 5 mg/L) N5->N7

Workflow of Vinylarsine oxidative degradation and subsequent arsenic immobilization as scorodite.

References

  • Qi, X., Li, Y., Wei, L., Hao, F., Zhu, X., Wei, Y., Li, K., & Wang, H. (2020). "Disposal of high-arsenic waste acid by the stepwise formation of gypsum and scorodite." RSC Advances, 10(1), 29-42. URL:[Link]

  • Hu, P., Liu, Y., Jiang, B., Zheng, X., Zheng, J., & Wu, M. (2015). "High-Efficiency Simultaneous Oxidation of Organoarsenic and Immobilization of Arsenic in Fenton Enhanced Plasma System." Industrial & Engineering Chemistry Research, 54(34), 8422-8429. URL:[Link]

  • Wang, J., Ding, X., Zhou, X., Liao, Z., Cai, J., Wang, S., Jawad, A., Ifthikar, J., Yang, L., Wang, S., & Chen, Z. (2023). "A versatile Fe2+/urea hydrogen peroxide advanced oxidation process for not only organoarsenic remediation but also nitrogen supplement in soil." Journal of Environmental Chemical Engineering, 11(3), 109677. URL:[Link]

Sources

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